L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl-
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Overview
Description
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- is a peptide compound composed of five amino acids: L-histidine, L-serine, L-tyrosine, L-alanine, and L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-histidine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, L-serine, is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for L-tyrosine, L-alanine, and L-methionine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate these targets’ activity through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-seryl-L-tyrosyl-L-tryptophyl-L-methionyl-: Contains tryptophan instead of alanine.
L-Histidine, L-seryl-L-tyrosyl-L-asparaginyl-L-methionyl-: Contains asparagine instead of alanine.
Uniqueness
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of alanine, a non-polar amino acid, may influence the peptide’s hydrophobicity and interaction with other molecules.
Properties
CAS No. |
173480-62-1 |
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Molecular Formula |
C26H37N7O8S |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H37N7O8S/c1-14(30-25(39)20(32-23(37)18(27)12-34)9-15-3-5-17(35)6-4-15)22(36)31-19(7-8-42-2)24(38)33-21(26(40)41)10-16-11-28-13-29-16/h3-6,11,13-14,18-21,34-35H,7-10,12,27H2,1-2H3,(H,28,29)(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,40,41)/t14-,18-,19-,20-,21-/m0/s1 |
InChI Key |
UKJAXVMXPULQMF-ZTIIYBLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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